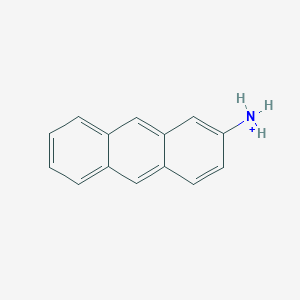

Anthracen-2-aminium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70902-55-5 |

|---|---|

Molecular Formula |

C14H12N+ |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

anthracen-2-ylazanium |

InChI |

InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2/p+1 |

InChI Key |

YCSBALJAGZKWFF-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies for Anthracen 2 Aminium and Its Derivatives

Precursor Synthesis and Starting Materials for 2-Aminoanthracene (B165279) Derivatives

The journey to anthracen-2-aminium and its substituted forms often begins with more complex, oxidized precursors. The most common starting material is 2-aminoanthracene-9,10-dione, which provides a stable and versatile platform for initial modifications before the aromatic anthracene (B1667546) core is fully formed.

2-Aminoanthracene-9,10-dione, also known as 2-aminoanthraquinone, is a critical industrial intermediate used in the synthesis of dyes and pigments. colab.wsorgoreview.com It can be synthesized through methods such as the reduction of 2-nitroanthraquinone (B1658324) or the reaction of anthraquinone (B42736) with ammonia. colab.ws This compound serves as a key precursor for many 2-aminoanthracene derivatives. commonorganicchemistry.comimpactfactor.org

A crucial step in converting 2-aminoanthracene-9,10-dione to 2-aminoanthracene derivatives is the reduction of the two ketone groups at the 9 and 10 positions. This transformation eliminates the quinone structure and establishes the fully aromatic, three-ring system of anthracene. impactfactor.org This reduction can be achieved using various reagents, with one common method involving zinc powder and a base like sodium hydroxide. impactfactor.org An efficient synthetic route for creating fluorophores known as Anthradan analogues begins with 2-aminoanthracene-9,10-dione. commonorganicchemistry.com

2-Aminoanthracene is a valuable ligand in the synthesis of organometallic clusters, particularly with heavy transition metals like osmium. scialert.net The reactions of 2-aminoanthracene with the activated triosmium cluster [Os₃(CO)₁₀(CH₃CN)₂] have been studied to produce unique cluster compounds. scialert.netnih.gov These reactions typically involve the coordination of the amino group and subsequent C-H activation of the anthracene ring, leading to the formation of stable, structurally characterized triosmium clusters. scialert.netnih.gov

The specific products formed depend on the reaction conditions. For example, at room temperature in dichloromethane (B109758) (CH₂Cl₂), the reaction yields two major isomeric products. scialert.netnih.gov When the reaction is conducted at a higher temperature in refluxing tetrahydrofuran (B95107) (THF), a different distribution of products is obtained. scialert.netnih.gov

Table 1: Products from the Reaction of 2-Aminoanthracene with [Os₃(CO)₁₀(CH₃CN)₂]

| Reaction Condition | Product | Yield |

|---|---|---|

| Room Temperature (CH₂Cl₂) | [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] | 14% |

| Room Temperature (CH₂Cl₂) | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 35% |

| Refluxing THF | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 24% |

| Refluxing THF | [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | 28% |

Synthesis from 2-Aminoanthracene-9,10-dione

Derivatization Strategies for this compound and Related Aminoanthracenes

Once 2-aminoanthracene is obtained, the amino group offers a reactive handle for a variety of derivatization strategies. These modifications are key to tuning the electronic and photophysical properties of the resulting molecules.

Reductive amination is a powerful and controlled method for the N-alkylation of primary and secondary amines. chemrxiv.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. orgoreview.commasterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. commonorganicchemistry.commasterorganicchemistry.com An efficient synthesis of N,N-dihexylanthracen-2-amine, a precursor to Anthradan analogues, utilizes this approach. commonorganicchemistry.com While the specific conditions for this reaction on 2-aminoanthracene are part of a broader synthetic scheme, the general methodology allows for the sequential addition of alkyl groups to form secondary and tertiary amines. masterorganicchemistry.com

The formation of quaternary ammonium (B1175870) salts, which are permanently charged cations, is achieved by the alkylation of a tertiary amine. rsc.org This reaction, known as quaternization, typically involves treating the tertiary amine with an alkyl halide, such as iodomethane. rsc.orgrsc.org In the context of anthracene derivatives, a tertiary amine like N,N-dialkyl-2-aminoanthracene can be converted into a N,N,N-trialkylthis compound salt.

A relevant example is the synthesis of cationic DAAQ (1,4-diaminoanthraquinone) derivatives for redox flow batteries. rsc.org In this work, a terminal tertiary amino group on an anthraquinone scaffold was quaternized using iodomethane. rsc.org This resulted in a cationic DAAQ iodide salt, demonstrating a viable route to forming quaternary ammonium salts on an anthracene-based core structure. rsc.org The subsequent exchange of the iodide anion for another like bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) can be performed to modify the salt's properties. rsc.org

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction used to introduce an acyl group (R-C=O) onto an aromatic ring. chim.it The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). chim.it While the anthraquinone core itself is deactivated towards Friedel-Crafts reactions, the electron-donating amino group on 2-aminoanthracene and its N-alkylated derivatives activates the anthracene ring system for this type of substitution. colab.wschim.it

This strategy has been successfully employed to synthesize analogues of Anthradan, a type of fluorescent probe. commonorganicchemistry.com In a reported synthetic route, N,N-dihexylanthracen-2-amine was subjected to Friedel-Crafts acylation with propanoyl chloride and AlCl₃. commonorganicchemistry.com This reaction regioselectively adds the propanoyl group to the anthracene backbone, producing fluorophores with push-pull electronic structures that are valuable for their photophysical properties. commonorganicchemistry.com

Construction of Amino-Substituted Anthracene Bridged Systems

The creation of bridged systems incorporating amino-substituted anthracene moieties is a key strategy for developing complex, three-dimensional molecular structures. These systems often exhibit unique host-guest properties and have applications in the design of molecular receptors and functional materials.

One approach involves the synthesis of bridged boranoanthracenes. These compounds can be prepared by reacting magnesium-anthracene with various sterically and electronically modified amino borane-dihalides in etheric or aromatic solvents at room temperature. acs.org This method has been used to produce bridged boranoanthracenes in yields of 50–75% on a gram scale. acs.org The resulting structures are confirmed through various analytical techniques, including NMR spectroscopy and X-ray diffraction analysis. acs.org

Another strategy for creating bridged systems is through the Diels-Alder reaction. Anthracene can act as a diene and react with dienophiles to form bridged adducts, which are derivatives of dibenzobarrelene. mdpi.com These adducts can be further modified, for instance, by reacting the anhydride product with amines to form ring-opened amides, which are then cyclized to yield maleimides. mdpi.com This approach has been used to synthesize a variety of N-substituted maleimides with bridged anthracene frameworks. mdpi.com

Table 1: Synthesis of Bridged Boranoanthracenes

| Reactants | Solvent | Product | Yield | Reference |

| Magnesium-anthracene, Amino borane-dihalides | THF, DME, or Benzene | Bridged boranoanthracenes | 50-75% | acs.org |

Synthesis of Anthracene-Based Schiff Bases

Schiff bases derived from 2-aminoanthracene are a versatile class of compounds with applications in materials science, including liquid crystals and organic photovoltaics. nih.gov The synthesis of these compounds typically involves the condensation reaction between 2-aminoanthracene and various aldehydes.

A range of aldehydes, including benzaldehyde, 4-(diphenylamino)benzaldehyde, 9-phenanthrenecarboxaldehyde, 9-anthracenecarboxaldehyde, biphenyl-4-carboxaldehyde, and 2-naphthaldehyde, have been successfully reacted with 2-aminoanthracene to form the corresponding azomethines. nih.govsigmaaldrich.com These reactions are generally characterized by IR, NMR, and UV-vis spectroscopy, as well as elemental analysis. nih.gov Some of these Schiff bases, particularly those incorporating a biphenyl (B1667301) moiety, have been shown to exhibit liquid crystal properties. nih.gov

Another example involves the synthesis of new Schiff base compounds through the reaction of 2-aminoanthracene with isatin (B1672199) or 5-nitroisatin (B147319) in ethanol (B145695) with a few drops of acetic acid. dergipark.org.tr These reactions proceed at room temperature and yield the corresponding 3-(anthracen-2-ylimino)-indolin-2-one and 3-(anthracen-2-ylimino)-5-nitroindolin-2-one derivatives. dergipark.org.tr These compounds have been investigated for their potential as dyes. dergipark.org.tr

Table 2: Examples of Aldehydes Used in Anthracene-Based Schiff Base Synthesis

| Aldehyde | Resulting Schiff Base Moiety | Reference |

| Benzaldehyde | Anthracene-Benzaldehyde | nih.govsigmaaldrich.com |

| 4-(Diphenylamino)benzaldehyde | Anthracene-4-(Diphenylamino)benzaldehyde | nih.govsigmaaldrich.com |

| 9-Phenanthrenecarboxaldehyde | Anthracene-9-Phenanthrenecarboxaldehyde | nih.govsigmaaldrich.com |

| 9-Anthracenecarboxaldehyde | Anthracene-9-Anthracenecarboxaldehyde | nih.govsigmaaldrich.com |

| Biphenyl-4-carboxaldehyde | Anthracene-Biphenyl-4-carboxaldehyde | nih.govsigmaaldrich.com |

| 2-Naphthaldehyde | Anthracene-2-Naphthaldehyde | nih.govsigmaaldrich.com |

| Isatin | 3-(Anthracen-2-ylimino)-indolin-2-one | dergipark.org.tr |

| 5-Nitroisatin | 3-(Anthracen-2-ylimino)-5-nitroindolin-2-one | dergipark.org.tr |

Organometallic Complexation with Aminoanthracene Ligands

The amino group on the anthracene core provides a coordination site for metal ions, leading to the formation of a wide array of organometallic complexes with interesting structural and electronic properties.

Triosmium Cluster Formation with 2-Aminoanthracene

The reaction of 2-aminoanthracene with [Os₃(CO)₁₀(CH₃CN)₂] has been studied to produce triosmium clusters. umt.edunih.gov Depending on the reaction conditions, different isomeric products can be obtained. At room temperature in dichloromethane, the reaction yields [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] and [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] as the major products. nih.govresearchgate.net In refluxing tetrahydrofuran, only the latter isomer and a dihydrido complex, [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂], are formed. nih.govresearchgate.net These clusters have been characterized by spectroscopic methods, X-ray diffraction, and their photophysical and electrochemical properties have been investigated. umt.edunih.gov

Table 3: Triosmium Clusters from 2-Aminoanthracene

| Reaction Condition | Products | Yield | Reference |

| Room temperature in CH₂Cl₂ | [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] | 14% | nih.govresearchgate.net |

| [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 35% | nih.govresearchgate.net | |

| [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | Trace | nih.govresearchgate.net | |

| Refluxing THF | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 24% | nih.govresearchgate.net |

| [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | 28% | nih.govresearchgate.net |

Rhodium(III) Complexation of Anthrahydrazone Derivatives

Anthrahydrazone ligands, synthesized from anthracene derivatives, can be complexed with rhodium(III) to form coordination compounds with potential biological applications. A rhodium(III) complex of a 9-anthrahydrazone ligand, (Z)-2-(2-(anthracen-9-ylmethylene)hydrazineyl)pyrimidine (9-PMAH), has been synthesized and structurally characterized. mdpi.com In this complex, the rhodium(III) center adopts a distorted octahedral geometry, coordinated by the bidentate 9-PMAH ligand, a dimethyl sulfoxide (B87167) (DMSO) molecule, and three chloride ions. mdpi.comdntb.gov.ua The 9-PMAH ligand chelates to the metal via the hydrazone nitrogen atom and a pyrimidine (B1678525) nitrogen atom. mdpi.com

Bimetallic Ruthenium Vinyl Complex Synthesis with Anthracene Bridges at the 2,6-Positions

Bimetallic ruthenium vinyl complexes bridged by an anthracene unit at the 2,6-positions have been synthesized. researchgate.netfigshare.com These complexes are prepared by treating the appropriate 2,6-disubstituted anthracene-based ethynes with [RuHCl(CO)(PPh₃)₃]. researchgate.netfigshare.com The resulting bimetallic complexes have been characterized by NMR, X-ray diffraction, and elemental analysis. researchgate.netfigshare.com Single-crystal X-ray structures reveal that the 2,6-disubstituted ruthenium vinyl complex possesses a more planar structure compared to other isomers, such as the 9,10-disubstituted complex, which is attributed to reduced steric hindrance. researchgate.netfigshare.com This planarity influences the electronic properties of the complex, leading to stronger fluorescence emission. researchgate.netmolaid.com

Functionalization for Advanced Material Scaffolds

The functionalization of aminoanthracene derivatives is a key strategy for creating advanced materials with tailored properties. For instance, 2-aminoanthracene has been used to functionalize the surface of graphene oxide (GO). researchgate.net This is achieved through the use of aryl diazonium salts of 2-aminoanthracene, resulting in GO hybrid materials that exhibit strong blue photoluminescence. researchgate.net This is a significant shift from the typical emission of the monomeric 2-aminoanthracene and is attributed to the rigid chemical environment created by chemically bonding the anthryl moieties onto the GO surface. researchgate.net

Another approach involves the covalent bonding between the carboxyl groups of GO and the amine groups of 9-aminoanthracene. rsc.org This functionalization aims to increase the sp² clusters in GO, thereby enhancing π-π and other hydrophobic interactions for the adsorption of organic compounds. rsc.org

Furthermore, amidation reactions have been employed to functionalize carboxylated cellulose (B213188) nanocrystals (CNCs) with 2-aminoanthracene, among other amines. nih.gov This surface modification of CNCs opens up possibilities for their use in various applications, including the development of new functional nanomaterials. nih.gov

Incorporation into Polymeric Structures

The integration of anthracene moieties into polymeric structures can be achieved through post-polymerization modification, a powerful technique for synthesizing functional macromolecules. One notable method involves the quaternization of pre-existing polymers with anthracene-containing alkylating agents. This approach creates polycationic materials where the anthracene unit is appended to the polymer backbone via a stable linkage. arkat-usa.org

A specific example is the synthesis of poly(1-vinylimidazolium) derivatives. arkat-usa.org The process begins with poly-(1-vinylimidazole) (PVI), a polymer with highly basic nitrogen atoms in its pendant imidazole (B134444) rings, making them susceptible to quaternization reactions. arkat-usa.orgwikipedia.org This PVI backbone is reacted with an excess of custom-synthesized alkylating agents that incorporate the anthracene fluorophore. arkat-usa.org The reaction, typically conducted by refluxing in a solvent mixture such as n-BuOH/EtOH, leads to the exhaustive quaternization of the imidazole units, resulting in the formation of poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) and similar structures. arkat-usa.org This method effectively grafts the anthracene group onto the polymer, yielding a material with the combined properties of a polyelectrolyte and a fluorophore. arkat-usa.org

The successful incorporation and complete quaternization can be confirmed using ¹H NMR spectroscopy by comparing the signal intensities of the polymer chain's protons with those of the methylene (B1212753) groups attached to the anthracene fluorophore. arkat-usa.org These resulting polycationic polymers have been investigated for their chemosensor properties, demonstrating selectivity for specific metal cations like Zn²⁺ by exhibiting significant increases in fluorescence intensity. arkat-usa.org

| Polymer Structure Name | Alkylating Agent Used | Key Property |

|---|---|---|

| Poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) | N-(Anthracen-9-ylmethyl)ethane-1,2-diamine derived chloride | Selective fluorescence enhancement in the presence of Zn²⁺ cations. |

| Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinylimidazolium chloride) | 2-Chloro-N-(3,5-dichlorophenyl)-N-(anthracen-9-ylmethyl)acetamide | Acts as a chemosensor for AcO⁻, causing a color change from pale yellow to bright orange. |

Another strategy for creating anthracene-containing polymers is the direct copolymerization of a suitable olefin monomer with an anthracene-functionalized comonomer. For instance, a novel isotactic polypropylene (B1209903) with pendant anthryl groups (An-iPP) has been synthesized by copolymerizing propylene (B89431) and 9-hexenylanthracene. acs.org This method yields a high molecular weight polymer with a significant incorporation of the anthracene unit, which then serves as a reactive handle for further post-polymerization modifications via Diels-Alder reactions. acs.org

Synthesis of Difunctionalized Anthracene Units for Donor-Acceptor Systems

Difunctionalized anthracene derivatives are crucial components in the design of organic molecules for optoelectronic applications, such as dye-sensitized solar cells (DSSCs). mdpi.com A key synthetic strategy involves creating a "push-pull" system where an electron-donating group and an electron-accepting group are positioned at opposite ends of the anthracene core, facilitated by a π-conjugated spacer. The 2,6-substitution pattern on the anthracene ring is particularly advantageous as it mitigates the steric hindrance often observed in 9,10-disubstituted anthracenes, thereby improving intramolecular charge transfer. mdpi.comresearchgate.net

A well-established synthetic route to produce these 2,6-difunctionalized anthracene dyes starts with 2,6-dibromo-9,10-dihexyloxyanthracene. mdpi.com The synthesis proceeds in several steps:

Monosubstitution via Kumada Cross-Coupling: The starting dibromoanthracene undergoes a Kumada cross-coupling reaction with a thienyl magnesium bromide reagent. This selectively replaces one of the bromine atoms with a thiophene (B33073) unit, which will later serve as part of the π-conjugated bridge. mdpi.com

C-N Coupling Reaction: The remaining bromine atom is then substituted with a diarylamine donor group (such as diphenylamine (B1679370) or N-phenylnaphthalen-1-amine) through a C-N coupling reaction. This step introduces the electron-donating component of the system. mdpi.com

Formylation: The thiophene ring is then functionalized with an aldehyde group. This is achieved through lithiation using n-butyllithium, followed by quenching the reaction with dimethylformamide (DMF). mdpi.com

Knoevenagel Condensation: In the final step, the aldehyde intermediate is reacted with cyanoacetic acid in the presence of ammonium acetate (B1210297) as a catalyst. This Knoevenagel condensation forms the cyanoacrylic acid group, which acts as both the electron acceptor and the anchoring group for binding to semiconductor surfaces like TiO₂. mdpi.comresearchgate.net

This modular synthesis allows for the creation of a series of dyes with tailored properties by varying the diarylamine donor group. mdpi.com

| Compound Name | Diarylamine Donor Group | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| An-1 | Diphenylamine | 479 | 3.70 x 10⁴ |

| An-2 | N-Phenylnaphthalen-1-amine | 477 | 3.48 x 10⁴ |

| An-3 | Bis(4-(diethylamino)phenyl)amine | 508 | 4.50 x 10⁴ |

| An-4 | N-Phenylanthracen-2-amine | 480 | 4.62 x 10⁴ |

Advanced Spectroscopic Characterization of Anthracen 2 Aminium and Its Derivatives

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For anthracen-2-aminium and its derivatives, this technique reveals how structural modifications and the molecular environment influence their light-absorbing properties.

Ultraviolet-Visible (UV-Vis) Absorption Properties

The UV-Vis absorption spectra of 2-aminoanthracene (B165279) and its protonated form, this compound, are characterized by distinct bands corresponding to π-π* transitions within the anthracene (B1667546) core. In its neutral form, 2-aminoanthracene in ethanol (B145695) exhibits an absorption peak at approximately 336 nm. aatbio.com The absorption spectrum of 2-aminoanthracene is similar to that of the parent anthracene molecule but with an additional red-shifted broad shoulder between 400 and 500 nm. rsc.org This shift is attributed to the electron-donating nature of the amino group, which leads to delocalization across the molecule. rsc.org

Protonation of the amino group to form this compound significantly alters the electronic properties and, consequently, the absorption spectrum. The addition of an acid, such as trifluoroacetic acid (TFA), to a solution of an anthracene derivative can cause a slight redshift of the characteristic anthracene absorption bands. rsc.org For instance, upon protonation, the broad absorption band of aminoperylene, a related compound, is replaced by a new band with a marked vibrational progression, resembling the spectrum of the parent perylene (B46583) core. unige.ch This is because protonation diminishes the electron-donating character of the amino group, localizing the electronic transitions on the aromatic system. unige.ch

The solvent environment also plays a role in the UV-Vis absorption of these compounds. Studies on N-triazinyl derivatives of 2-aminoanthracene have shown that the spectra are influenced by solvent polarity. researchgate.net Similarly, the absorption spectra of anthracene-based azo dyes, derived from 2-aminoanthracene, show features similar to anthracene with an added red-shifted shoulder due to extended delocalization. rsc.org

Interactive Table: UV-Vis Absorption Data for 2-Aminoanthracene and Derivatives

| Compound | Solvent/Conditions | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| 2-aminoanthracene | Ethanol | 336 | aatbio.com |

| 2-aminoanthracene | Cyclohexane | 356.2 (Molar Extinction: 9,700 cm⁻¹/M) | |

| Anthracene Viologen (AnV²⁺) | DMSO | 338, 358, 375, 395 | researchgate.net |

| Azo-OH (from 2-aminoanthracene) | Acetonitrile (B52724) | Broad shoulder at ≈400-500 | rsc.org |

| Azo-OMe (from 2-aminoanthracene) | Acetonitrile | Broad shoulder at ≈400-500 | rsc.org |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivative (ADPI 3) | CH₂Cl₂ | 350-390 | rsc.org |

Diffuse Reflectance Electronic Absorption Studies in Solid State

Diffuse reflectance spectroscopy (DRS) is a valuable technique for analyzing the optical properties of solid-state materials, providing information comparable to transmission UV-Vis spectroscopy for solutions. azooptics.comrsc.org This method is particularly useful for studying powdered samples or thin films where transmission measurements are impractical. azooptics.cominoe.ro

For thin films of 2-aminoanthracene, studies have shown that the material retains its chemical structure during vacuum deposition, as confirmed by comparing the FTIR spectra of the powder and the film. inoe.ro However, the intensities of absorption bands can be altered due to differences in molecular packing and film thickness. inoe.ro The UV-Vis spectrum of a thin film of an anthracene viologen derivative deposited on an ITO substrate showed similar absorption to its solution spectrum but with a redshift in the absorption maxima. researchgate.net This redshift is often indicative of intermolecular interactions in the solid state.

DRS has been employed to study a variety of materials, from catalysts to biological tissues. azooptics.comresearchgate.net For instance, the diffuse reflectance spectrum of MoS₂ nanoparticles showed a strong absorption in the UV region and a weaker, broad absorption in the visible region. researchgate.net In the context of this compound derivatives, DRS can be used to characterize their solid-state electronic properties, which are crucial for applications in optoelectronic devices. inoe.ro The technique can reveal changes in electronic structure upon aggregation or incorporation into a solid matrix.

Absorption Band Enhancement in Sensing Applications

The absorption properties of this compound derivatives can be modulated by interactions with other molecules, a phenomenon that is exploited in chemosensor design. The binding of an analyte can lead to a significant change in the absorption spectrum, such as the appearance of a new band or the enhancement of an existing one.

For example, the interaction of an anthracene-based azo dye with an acidic medium was studied. rsc.org While theoretical calculations predicted a reduction in the HOMO-LUMO gap upon protonation, the experimental absorption spectra did not show a significant shift upon the addition of one equivalent of trifluoroacetic acid (TFA). rsc.org This suggests that the extent of protonation and the resulting spectral changes can be complex.

In another study, an anthracene-labeled pyridinium (B92312) amide-urea conjugate was designed for the fluorometric sensing of L-N-acetylvaline salt. beilstein-journals.org The binding of the anion was also monitored by UV-Vis titration, which can reveal changes in the ground state of the sensor molecule upon complexation. Similarly, the titration of an anthracene-imidazole derivative with tetrabutylammonium (B224687) fluoride (B91410) resulted in the emergence of a broad long-wavelength absorption band, indicating deprotonation and enhanced π-electron delocalization. rsc.org This change in absorbance can be used to quantify the interaction.

Luminescence and Fluorescence Spectroscopy

Luminescence and fluorescence spectroscopy are powerful techniques for investigating the excited-state properties of molecules. These methods provide information on the emission of light from a substance after it has absorbed light or other electromagnetic radiation.

Photoluminescence Emission Spectra

The photoluminescence (PL) spectra of this compound and its derivatives are highly sensitive to their chemical structure and environment. 2-aminoanthracene itself is a fluorescent compound with a reported emission peak at 513 nm when excited at 336 nm. aatbio.com Thin films of 2-aminoanthracene exhibit efficient green emission in the range of 502.18-512.78 nm. inoe.ro The intensity of this emission can be significantly enhanced by controlling the deposition conditions of the film. inoe.ro

Derivatives of 2-aminoanthracene have been synthesized to tune these photophysical properties. For instance, N-triazinyl derivatives of 2-aminoanthracene show fluorescence that is dependent on the substituents and the solvent polarity. researchgate.net The introduction of imidazole (B134444) groups to an anthracene core has also been explored. rsc.org The protonation of these imidazole-tethered anthracene derivatives by carboxylic acids leads to a continuous increase in the characteristic vibrational π*-π transitions of the anthracene moiety. rsc.org

The emission properties are also influenced by the formation of salts and the resulting molecular packing in the solid state. rsc.org For example, the photoluminescence of salts formed between imidazole-tethered anthracene derivatives and pyridinedicarboxylic acids is influenced by the arrangement of the fluorophores. rsc.org

Interactive Table: Photoluminescence Emission Data for Anthracene Derivatives

| Compound/System | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 2-aminoanthracene | 336 | 513 | - | aatbio.com |

| 2-aminoanthracene films | 382 | 502.18 - 513.58 | Solid State | inoe.ro |

| Anthracene | 350 | - | Cyclohexane | |

| Anthracene Viologen (AnV²⁺) | 375 | 413 | DMSO | researchgate.net |

| Azo-OH (from 2-aminoanthracene) | - | 477 | Acetonitrile | rsc.org |

| Azo-OMe (from 2-aminoanthracene) | - | 476 | Acetonitrile | rsc.org |

| Hanthraimida (imidazole-tethered anthracene) | - | 418, 441, 471 | - | rsc.org |

Solvatofluorochromic Phenomena

Solvatofluorochromism refers to the change in the fluorescence emission spectrum of a compound with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Derivatives of 2-aminoanthracene have been shown to exhibit solvatofluorochromism.

The fluorescence spectra and quantum yields of N-triazinyl derivatives of 2-aminoanthracene were measured in various solvents, including 1,4-dioxane, ethyl acetate (B1210297), dibutyl ether, and acetonitrile, demonstrating the influence of solvent polarity on their emission properties. researchgate.net Similarly, a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have been synthesized and shown to possess interesting solvatofluorochromic properties, making them useful for solvent polarity-sensitive applications. rsc.org

In a study of an anthracene-labeled pyridinium amide-urea conjugate, the emission spectrum was recorded in acetonitrile. beilstein-journals.org The interaction with different guest molecules in this solvent led to distinct changes in the fluorescence, including quenching or the appearance of a new, red-shifted emission band. beilstein-journals.org This new band was attributed to the formation of a charge-transfer complex in the excited state, the stability of which is often solvent-dependent. beilstein-journals.org The dual fluorescence of 9-(N,N-Dimethylamino)anthracene has also been studied extensively, with its two emission bands showing strong dependence on solvent polarity and viscosity. iitkgp.ac.in

Quenched Emission Spectra Analysis in Sensing

The inherent fluorescence of the anthracene moiety makes this compound and its derivatives excellent candidates for fluorescent chemosensors. optica.org Their emission intensity can be selectively quenched or, in some cases, enhanced in the presence of specific analytes, forming the basis of sensitive detection methods. The mechanism of this fluorescence modulation is often dependent on the interaction between the sensor's binding site and the target analyte.

Derivatives of 2-aminoanthracene have been engineered to detect a variety of species, including anions, cations, and neutral molecules. For instance, anthracene-linked calix capes.gov.brpyrrole conjugates exhibit significant fluorescence quenching upon binding with anions such as fluoride, chloride, and dihydrogenphosphate in solution. researchgate.net The degree of quenching is influenced by the structural linkage between the anthracene fluorophore and the anion binding site, with shorter distances and conjugated pathways leading to more efficient quenching. researchgate.net

The sensing of metal ions is another prominent application. Schiff base derivatives of 2-aminoanthracene have shown selective fluorescence responses to metal ions like Fe³⁺ and Cu²⁺. sigmaaldrich.comresearchgate.net The quenching mechanism in these cases can be attributed to processes such as photoinduced electron transfer (PET) from the sensor to the metal ion or ligand-to-metal charge transfer (LMCT). sigmaaldrich.comresearchgate.net In some sensor designs, the binding of a metal ion can prevent an existing PET process, leading to a "turn-on" fluorescence response. wikipedia.org A notable example involves a Schiff base of 2-aminoanthracene and 2-thiophenecarboxaldehyde, which is non-fluorescent but becomes fluorescent upon hydrolysis catalyzed by Cr³⁺ ions, releasing the highly emissive 2-aminoanthracene. mdpi.com

Furthermore, these derivatives are effective in pH sensing and detecting nitroaromatic compounds. The fluorescence of certain derivatives can be progressively quenched as pH changes, a phenomenon linked to the protonation of amine groups which can initiate a quenching process. usra.eduspectrabase.com For the detection of explosives, a nickel complex of an anthracene derivative demonstrated 95% fluorescence quenching in the presence of 2,4,6-trinitrophenol (TNP), attributed to an energy transfer mechanism. wikipedia.org Aggregation-induced emission enhancement (AIEE) active compounds incorporating anthracene have also been developed for the ultra-sensitive detection of herbicides like pendimethalin (B1679228) through fluorescence quenching. anton-paar.com

Table 1: Examples of Fluorescence Sensing Applications using this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Sensor Type (Derivative) | Analyte Detected | Observed Response | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Calix capes.gov.brpyrrole-anthracene conjugate | Fluoride (F⁻), Chloride (Cl⁻), Dihydrogenphosphate (H₂PO₄⁻) | Fluorescence Quenching | Anion Binding | researchgate.net |

| Anthracene-based Schiff base | Iron (Fe³⁺) | Fluorescence Quenching | Ligand-to-Metal Charge Transfer (LMCT) | sigmaaldrich.com |

| Anthracene-based Schiff base | Copper (Cu²⁺) | Colorimetric and Fluorescence Quenching | Ion Binding / Photoinduced Electron Transfer (PET) | researchgate.net |

| Ni-Anthracene Complex | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Energy Transfer | wikipedia.org |

| 2-aminodimethylterephthalate derivative | Protons (pH) | Fluorescence Quenching | Internal Charge Transfer (ICT) | usra.edu |

| Anthracene-pyrimidine conjugate | Pendimethalin (Herbicide) | Fluorescence Quenching | Photoinduced Charge Transfer & FRET | anton-paar.com |

Fluorescence Lifetime Measurements

Fluorescence lifetime measurements provide deeper insights into the excited-state dynamics of this compound and its derivatives, complementing steady-state emission spectra. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state and is sensitive to the molecular environment and non-radiative decay pathways.

Studies on N-triazinyl derivatives of 2-aminoanthracene have involved nanosecond kinetics measurements of the fluorescence decay in various solvents, indicating that both the substituents and solvent polarity influence the photophysical properties. inoe.ro For a specific anthracene-based derivative (AG), the fluorescence lifetime was found to be highly dependent on the aggregation state. capes.gov.br In nonprotic solvents like toluene (B28343), a monomeric form predominates with a lifetime of approximately 11 ns. capes.gov.br In contrast, in water, a T-shaped dimer forms with a significantly longer fluorescence lifetime of about 25 ns. capes.gov.br

In the context of sensing, fluorescence lifetime changes can be a robust analytical signal. For an anthracene-appended pyridinium amide-urea conjugate, time-resolved fluorescence decay studies were performed to understand the interaction with anions. The fluorescence decay times were measured in the absence and presence of specific guests, revealing changes in the excited-state processes upon binding. Similarly, the fluorescence decay profiles of a polyoxo ethylene (B1197577) chain derivative with 2-aminoanthracene end-groups were analyzed. The model compound, 2-acetamido-anthracene, showed a biexponential decay, while the full sensor molecule exhibited a triexponential decay, with the third lifetime component attributed to intramolecular excited dimers. acsmaterial.com These detailed lifetime analyses are crucial for understanding complex photophysical behaviors, including intramolecular interactions and complex formation. acsmaterial.comresearchgate.net

Table 2: Selected Fluorescence Lifetime Data for this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Derivative | Solvent/Condition | Lifetime (τ) | Comments | Reference |

|---|---|---|---|---|

| N-triazinyl-2-aminoanthracenes | Various solvents | Nanosecond range | Decay kinetics measured | inoe.ro |

| Anthracene Derivative (AG) Monomer | Toluene, Dichloromethane (B109758) | ~11 ns | Preserved vibronic structure | capes.gov.br |

| Anthracene Derivative (AG) T-shaped Dimer | Water | ~25 ns | High luminescence quantum yield | capes.gov.br |

| Anthracene-pyridinium conjugate (Receptor 1) | Acetonitrile (CH₃CN) | 3.51 ns (93.1%), 0.65 ns (6.9%) | Biexponential decay | |

| Receptor 1 + L-N-acetylvaline salt | Acetonitrile (CH₃CN) | 3.55 ns (91.1%), 0.72 ns (8.9%) | Biexponential decay, slight change upon binding |

Microscopic Luminescence Properties

Investigating the luminescence of this compound derivatives at the microscopic level reveals spatial variations in their photophysical properties, which are often linked to molecular organization, local environment, and intermolecular interactions. Techniques such as laser confocal microscopy and fluorescence lifetime imaging microscopy (FLIM) are instrumental in these studies. rsc.orgnasa.gov

Research on silylethyne-substituted anthracene derivative crystals has demonstrated how crystal packing and polymorphism directly impact microscopic optical properties. rsc.orgnasa.gov Using confocal microscopy, it was shown that different crystal polymorphs exhibit distinct emission spectra. rsc.org FLIM analysis further confirmed these findings, showing that derivatives with more isolated anthracene units within the crystal lattice have shorter fluorescence lifetimes and emission spectra that more closely resemble those of isolated molecules in solution. rsc.orgnasa.gov This highlights the profound influence of non-covalent interactions like π-π stacking on the luminescence characteristics. rsc.orgnasa.gov

FLIM has also been employed to visualize the distribution and behavior of anthracene-based probes within biological systems. capes.gov.br When human breast cancer cells were incubated with a specific anthracene derivative, FLIM images revealed a clear differentiation in fluorescence lifetimes between the cell nucleus and the cytoplasm. capes.gov.br The data suggested that a longer-lifetime species, identified as a T-shaped dimer, was preferentially located in the nucleus, while species with shorter lifetimes were found in the cytoplasm. capes.gov.br This spatial mapping of luminescence properties provides valuable information on the probe's intracellular interactions and aggregation state. capes.gov.br Furthermore, fluorescence microscopy has been used to study the interactions of 2-aminoanthracene with DNA, demonstrating that certain co-solutes can prevent the carcinogen from reaching the cellular DNA, a finding with significant implications in toxicology and chemoprevention. acs.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of this compound and its derivatives by measuring the absorption of infrared radiation corresponding to molecular vibrations. wikipedia.orgpressbooks.pub

The FT-IR spectrum of 2-aminoanthracene has been recorded and serves as a reference for more complex systems. inoe.rothermofisher.com In a study comparing 2-aminoanthracene powder with thin films grown via a hot wall technique, FT-IR analysis confirmed that the compound's chemical structure remained intact during the vacuum deposition process, as the positions of the vibrational frequencies were unchanged. inoe.ro However, the relative intensities of the absorption bands were altered, which was attributed to differences in the molecular packing and orientation between the bulk powder and the ordered thin film. inoe.ro

FT-IR is also crucial for confirming the successful synthesis and functionalization of materials with 2-aminoanthracene. For example, when single-walled carbon nanotubes (SWCNTs) were functionalized with anthracene, FT-IR spectra provided clear evidence of the covalent modification. researchgate.net The appearance of new peaks corresponding to aromatic C-H stretching (3019 cm⁻¹), C-C bond stretching (1525 cm⁻¹), and C-H out-of-plane bending (769 cm⁻¹) in the spectrum of the functionalized nanotubes confirmed the presence of the anthracene moiety. researchgate.net Similarly, the synthesis of derivatives such as 1-[(2-anthracenyl)thiocarbamoyl]benzotriazole and N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene has been verified using FT-IR, with characteristic peaks for N-H and C=O vibrations being identified. arkat-usa.org

Table 3: Characteristic FT-IR Vibrational Frequencies for 2-Aminoanthracene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Technique / Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Anthracene-functionalized SWCNTs | KBr pellet | 3019 | Aromatic C-H stretching | researchgate.net |

| Anthracene-functionalized SWCNTs | KBr pellet | 1525 | C-C bond stretching | researchgate.net |

| Anthracene-functionalized SWCNTs | KBr pellet | 769 | C-H out-of-plane bending | researchgate.net |

| N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene | KBr | 3260 | N-H stretching | arkat-usa.org |

| N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene | KBr | 1665 | C=O stretching | arkat-usa.org |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique frequently used with FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. wikipedia.organton-paar.com In ATR-IR, an infrared beam is passed through a crystal of high refractive index (the ATR crystal). The beam reflects off the internal surface that is in contact with the sample, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample. wikipedia.org The detector measures the attenuated infrared radiation, producing a spectrum characteristic of the sample's surface. anton-paar.com

This technique is particularly useful for obtaining the vibrational spectrum of powdered or solid samples like 2-aminoanthracene. The PubChem database contains a reference ATR-IR spectrum for 2-aminoanthracene, recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory, which demonstrates the application of this method for standard compound identification. nih.gov

ATR-IR is also routinely employed to characterize newly synthesized derivatives. In a study detailing the synthesis of thiourea (B124793) derivatives from amines, including 2-aminoanthracene, FTIR-ATR spectroscopy was used to identify the products. For the derivative 1-[(2-anthracenyl)thiocarbamoyl]benzotriazole, a range of characteristic vibrational bands (νmax) were recorded, including a peak at 3232 cm⁻¹ corresponding to the N-H stretch, confirming the formation of the thiourea linkage. The ease of use and the ability to analyze samples in their native state make ATR-IR a valuable and efficient tool in the spectroscopic characterization of this compound and its derivatives. mdpi.combruker.com

Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy and Time-Gated Raman Spectroscopy)

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability. While standard Raman scattering is inherently weak, the signal for polycyclic aromatic hydrocarbons (PAHs) like this compound can be dramatically amplified using Surface-Enhanced Raman Spectroscopy (SERS). mdpi.com

Raman Spectroscopy: The Raman spectrum of anthracene-based compounds features characteristic bands, primarily in the 1200-1600 cm⁻¹ region, which correspond to intramolecular C-C and C=C stretching modes within the aromatic rings. usra.eduresearchgate.net When 2-aminoanthracene is used to functionalize other materials, such as single-walled carbon nanotubes (SWCNTs), Raman spectroscopy can confirm the covalent linkage. The spectrum of functionalized SWCNTs shows two main peaks: the G-band (~1585 cm⁻¹) and the D-band (~1327 cm⁻¹), with the D-band's intensity indicating the degree of structural disorder introduced by functionalization. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS overcomes the low sensitivity of conventional Raman by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. mdpi.comcopernicus.org This can lead to enhancement factors of 10⁶ or greater, enabling detection of trace amounts. researchgate.net Intense and reproducible SERS spectra of 2-aminoanthracene have been obtained using substrates like silver-coated filter paper. capes.gov.brresearchgate.net This technique is highly valuable for detecting PAHs at low concentrations. researchgate.net

Time-Gated Raman Spectroscopy: A significant challenge in the Raman analysis of anthracene derivatives is their strong native fluorescence, which can overwhelm the much weaker Raman signal. optica.org Time-gated Raman spectroscopy is an effective technique to mitigate this issue. nasa.gov By using a pulsed laser and a detector with a fast gate, the Raman signal, which is generated almost instantaneously, can be collected before the onset of the delayed fluorescence emission. This allows for the acquisition of clear Raman spectra even from highly fluorescent samples, which would otherwise be difficult or impossible to analyze. nasa.govnih.gov This technique is particularly promising for the in situ analysis of organic materials, including potential biosignatures on other planets. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous identification of isomers and the study of dynamic processes.

Proton NMR (¹H NMR) provides distinct signatures for the hydrogen atoms within the molecular structure of this compound and its derivatives. The ¹H NMR spectrum of the parent compound, 2-aminoanthracene, recorded in DMSO-d6, shows a series of signals in the aromatic region, typically between δ 6.9 and 8.3 ppm. chemicalbook.comchemicalbook.com The amino group protons (NH₂) usually appear as a broad singlet. chemicalbook.com The specific chemical shifts and coupling patterns allow for the assignment of each proton on the anthracene core. chemicalbook.com

For example, the ¹H NMR data for 2-aminoanthracene (also known as 2-anthrylamine) is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) |

| L (NH₂) | 5.60 |

| K | 6.930 |

| J | 7.091 |

| G | 7.290 |

| F | 7.368 |

| E | 7.819 |

| D | 7.866 |

| C | 7.901 |

| B | 8.037 |

| A | 8.269 |

| Data recorded in DMSO-d6 at 400 MHz. chemicalbook.comchemicalbook.com |

In derivatives of 2-aminoanthracene, the chemical shifts of the aromatic protons can vary significantly depending on the nature and position of the substituents. For instance, in complex spiro derivatives, the aromatic protons exhibit a multiplet in the range of δ 6.11-8.51 ppm. rsc.org The synthesis of 9-amino-10-aryl-anthracene derivatives also yields characteristic ¹H NMR spectra, where peri protons show distinctive downfield shifts. arkat-usa.org The study of these spectra is fundamental for confirming the successful synthesis and determining the precise structure of these complex molecules. rsc.orgdergipark.org.tr

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org For aromatic compounds like this compound, the carbon atoms of the fused rings typically resonate in the δ 100-150 ppm range. libretexts.org

The ¹³C NMR spectra of 2-aminoanthracene derivatives have been reported in various studies. For example, in new isatin (B1672199) derivatives of 2-aminoanthracene, the aromatic carbons were observed between 111.6 and 146.9 ppm. dergipark.org.tr Additional signals corresponding to other functional groups, such as imine (C=N) at ~155 ppm and carbonyl (C=O) at ~164 ppm, were also identified, confirming the structure of the synthesized compounds. dergipark.org.tr

A summary of characteristic ¹³C NMR chemical shifts for two isatin derivatives of 2-aminoanthracene is provided below:

| Compound | Carbon Type | Chemical Shift Range (δ, ppm) |

| Isatin Derivative 2a | Aromatic C | 111.6 - 146.7 |

| C=N | 153.6 | |

| C=O | 164.3 | |

| Isatin Derivative 2b (5-nitro) | Aromatic C | 111.3 - 147.5 |

| C=N | 155.4 | |

| C=O | 164.0 | |

| Data recorded in DMSO-d6 at 150 MHz. dergipark.org.tr |

These detailed spectral data are crucial for distinguishing between isomers and confirming the covalent attachment of various functional groups to the anthracene core. rsc.orgrsc.org

NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, including the photoreactivity of anthracene derivatives. nih.govmdpi.com Anthracenes are known to undergo [4+4] photodimerization upon irradiation with UV light. mdpi.comnih.govresearchgate.net ¹H NMR can be used to follow the kinetics of this process by monitoring the decrease in the intensity of the monomer's proton signals and the corresponding increase in the signals of the dimer product over time. nih.govpsu.eduacs.org

In a study investigating the photodimerization of a mixture of anthracene and 9-bromoanthracene, ¹H NMR spectroscopy allowed for the simultaneous monitoring of the formation of two homodimers and one mixed dimer. nih.govmdpi.comzenodo.org This approach enables the determination of relative reaction rates under identical experimental conditions. nih.govmdpi.com The kinetic data, derived from the changes in signal integration in successive NMR spectra, showed that the dimerization of anthracene was significantly faster than that of 9-bromoanthracene. nih.govmdpi.com Such kinetic studies are vital for understanding the photoreactive properties of these compounds, which is essential for their application in developing photoresponsive materials. nih.govnih.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is highly effective for the analysis of complex organic molecules like anthracene derivatives. nih.govrsc.org

The electron ionization mass spectrum of 2-aminoanthracene shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 193, which corresponds to its molecular weight and is typically the base peak (100% relative intensity). chemicalbook.comnih.gov The spectrum also displays several fragment ions that provide structural information. chemicalbook.com

| m/z | Relative Intensity (%) | Possible Assignment |

| 194 | 17.8 | [M+1]⁺ |

| 193 | 100.0 | [M]⁺ (Molecular Ion) |

| 192 | 3.4 | [M-H]⁺ |

| 165 | 34.9 | [M-HCN-H]⁺ |

| 164 | 5.4 | [M-HCN-2H]⁺ |

| 163 | 6.1 | [M-HCN-3H]⁺ |

| Data from MS-NW-6206. chemicalbook.com |

High-resolution ESI-MS is particularly useful for confirming the molecular formula of newly synthesized derivatives. nih.gov For example, the structures of isatin-based derivatives of 2-aminoanthracene were confirmed by LC-MS using positive mode ESI, where the observed base peaks corresponded to the protonated molecules ([M+H]⁺). dergipark.org.trmassbank.eu This technique provides high accuracy mass measurements, allowing for the unambiguous determination of elemental compositions. nih.gov

Spectroelectrochemical Analysis

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the properties of molecules as they undergo oxidation and reduction. pineresearch.com This method typically involves monitoring changes in the UV-Visible absorption spectrum of a species while its oxidation state is controlled electrochemically at a transparent or semi-transparent electrode. pineresearch.com

The electrochemical behavior of 2-aminoanthracene and its derivatives has been explored in various contexts. For instance, the interaction of 2-aminoanthracene with DNA was studied electrochemically by monitoring the changes in the oxidation signals of DNA bases, demonstrating the compound's electrochemical activity. researchgate.net

Furthermore, the electrochemical properties of novel derivatives are often characterized using techniques like cyclic voltammetry (CV). A study on a new organic semiconductor based on an anthracene derivative revealed distinct, irreversible oxidation and reduction peaks in its cyclic voltammogram, suggesting that the charged species generated are unstable in the solution. rsc.org In another study, the synthesis of 2-amino-anthracene triosmium clusters yielded isomeric products whose photophysical and electrochemical behaviors were characterized, providing insight into their electronic structures. nih.gov These analyses are crucial for applications in electronics and sensor technology, where the redox properties of the materials are paramount.

Crystallographic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. anton-paar.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

SCXRD analysis provides exact data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In derivatives of anthracene (B1667546), the anthracene core provides a large, conjugated planar structure which influences potential pharmacological activity. mdpi.com However, substituents can introduce significant conformational distortions.

For instance, in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, the arene groups around the imidazole (B134444) core rotate significantly to avoid steric clashing. rsc.org Similarly, in another anthracene-based cyclophane, large twist angles of 82° and 85° were observed between the anthracene and pyridinium (B92312) units. acs.org These twisted conformations are a direct consequence of steric hindrance between bulky groups. rsc.org In metal complexes, the bond lengths and angles around the central metal ion are determined with high precision. For example, in a rhodium(III) complex with an anthracen-9-ylmethylene ligand, the Rh-N bond lengths were found to be comparable to previously reported values. mdpi.com

Variable-temperature XRD studies can also visualize static conformational changes and dynamic trajectories of molecules in the solid state, revealing motions such as stretching, torsion, and twisting. rsc.org

Table 1: Selected Crystallographic Data for [RhCl₃(DMSO)(9-PMAH)]∙DMSO mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₀H₂₁Cl₃N₄O₂RhS |

| Formula Weight | 625.73 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2561(8) |

| b (Å) | 10.5186(10) |

| c (Å) | 14.8643(14) |

| α (°) | 82.593(2) |

| β (°) | 88.016(2) |

| γ (°) | 73.193(2) |

| Volume (ų) | 1219.0(2) |

| Z | 2 |

| Density (calc) (g/cm³) | 1.706 |

The arrangement of molecules in a crystal, or solid-state packing, is crucial for determining material properties. Organic semiconductors, for example, can exhibit different packing structures, such as herringbone or pitched π-stacking, which significantly affect device performance. rsc.org In some anthracene derivatives, molecules pack in a non-parallel fashion. rsc.org The conformation of the molecule directly influences the packing efficiency; twisted conformations can lead to relatively loose packing in the solid state. rsc.org Conversely, some solvated structures can exhibit an intimate packing motif. rsc.org In certain reduced and complexed cycloparaphenylenes, which share features with acenes like anthracene, anions can align in a herringbone pattern. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgbiorxiv.org These different forms, or polymorphs, can have different physical properties, including solubility, stability, and fluorescence. acs.org Polymorphism often arises from alternative tertiary packing of stable molecular conformations that are energetically similar. biorxiv.org This can lead to polymorphic ambiguity where different forms coexist, sometimes even within a single fibril. biorxiv.org

For example, an N-methyl-N-octylamino-substituted anthracene–pentiptycene π-system exhibits a bifurcated polymorphic transition, where a green-emissive polymorph can thermally transform into both a yellow-emissive polymorph and a different green-emissive polymorph, each with distinct molecular conformations and crystal packing. acs.org The specific polymorph obtained can be influenced by the crystallization solvent, leading to what is known as pseudopolymorphism. acs.org

Non-covalent intermolecular interactions are the primary forces that direct the self-assembly of molecules into a crystalline solid. researchgate.netmdpi.com For aromatic systems like anthracene, hydrogen bonds and π-π stacking are often the dominant structure-forming interactions. researchgate.netmdpi.com

Hydrogen Bonding : In structures containing suitable donor and acceptor groups, such as the imidazole moiety in some anthracene derivatives, hydrogen bonds can form extensive networks that stabilize the crystal structure. rsc.org In metal complexes, interactions such as N-H···O and C-H···Cl have been observed between the ligand, solvent molecules, and counter-ions, contributing to a three-dimensional supramolecular structure. mdpi.com

π-π Stacking : The interaction between the electron-rich π-systems of adjacent anthracene rings is a key feature in their solid-state architecture. nih.gov These interactions can be strong, on the order of a hydrogen bond, and have a significant stabilizing effect. acs.org The distance between stacked rings is a key parameter; in one rhodium complex, the shortest distance between neighboring anthracene rings was measured at 3.6442(13) Å. mdpi.com In another system, interplanar distances between anthracene moieties alternated between 3.3 and 3.6 Å. acs.org

Table 2: Examples of Intermolecular Interactions in Anthracene Derivatives

| Interaction Type | Description | Source(s) |

| π-π Stacking | Occurs between adjacent anthracene rings, with distances of 3.3-3.6 Å. acs.org Critical for solid-state architecture. nih.gov | nih.gov, mdpi.com, acs.org |

| Hydrogen Bonding | Imidazole units can act as both H-bond donors and acceptors. rsc.org N-H···O and C-H···Cl bonds contribute to 3D structures in complexes. mdpi.com | rsc.org, mdpi.com |

| C-H···π Interactions | Observed between C-H groups and the π-face of aromatic rings, contributing to crystal packing. rsc.org | nih.gov, rsc.org |

Anthracen-2-aminium and its derivatives can act as chelating ligands, binding to metal ions through multiple donor atoms. ekb.egorientjchem.org The resulting coordination complexes exhibit a variety of geometries determined by the metal ion's electronic configuration and the ligand's structure. nih.gov

Many reported complexes involving ligands derived from 2-aminoanthracene (B165279) feature a six-coordinated octahedral geometry around the metal center. ekb.egmdpi.com For example, complexes with the general formula [M(L)(phen)Cl] (where M = Co(II), Ni(II), Cu(II), etc.) were found to have a six-coordinate shape. ekb.eg In these cases, the anthracene-derived ligand often behaves as a bidentate or tridentate chelating agent, coordinating through atoms such as azomethine nitrogen and carbonyl oxygen. ekb.egmdpi.comresearchgate.net

The specific metal ion plays a crucial role. First-row divalent metal ions show preferences for certain geometries due to ligand field stabilization energy. nih.gov For instance, Cu(II) (a d⁹ ion) often favors square planar or axially distorted octahedral geometries due to Jahn-Teller effects, while Zn(II) (a d¹⁰ ion) is flexible and commonly forms tetrahedral complexes. nih.gov

Table 3: Coordination Geometries in Metal Complexes with Anthracene-Derivative Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Chelation Mode | Source(s) |

| Fe(II), Co(II), Ni(II) | Azo dye from 2-Aminoanthracene-9,10-dione | Six-Coordinate | Bidentate | ekb.eg |

| Co(II), Ni(II) | (E)-2,4-dibromo-1-((2-hydroxybenzylidene) amino)anthracene-9,10-dione | Octahedral | Bidentate | orientjchem.org |

| Rh(III) | (Z)-2-(2-(anthracen-9-ylmethylene)hydrazineyl)pyrimidine | Distorted Octahedral | Bidentate (N,N') | mdpi.com |

| Mn(II), Co(II), Cu(II) | 2-hydroxy-benzoic acid hydrazide derivative | Distorted Octahedral | Tridentate (N,O) | researchgate.net |

Intermolecular Interaction Analysis (e.g., π-π stacking, C-H···O, C-H···π, Hydrogen Bonding)

Powder X-ray Diffraction (PXRD) Characterization of Thin Films

Powder X-ray diffraction (PXRD) is a versatile technique used for characterizing polycrystalline materials, including thin films. anton-paar.comwayne.edu Unlike SCXRD, which requires a single, high-quality crystal, PXRD analyzes a sample containing many randomly oriented crystallites. anton-paar.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

For thin films, PXRD is used to:

Identify crystalline phases : Confirming that the desired material has been formed. wayne.edu

Determine crystallinity : Assessing the degree of crystalline order versus amorphous content. researchgate.net

Analyze texture : Determining if the crystallites have a preferred orientation on the substrate.

Measure film thickness and roughness : Using specialized techniques like X-ray Reflectivity (XRR), often performed on the same instrument. wayne.edumalvernpanalytical.com

Grazing-incidence X-ray diffraction (GIXRD) is a specific PXRD technique particularly useful for studying surface layers and thin films, as it limits the penetration of the X-ray beam to the near-surface region. malvernpanalytical.com While single crystals of anthracene have been successfully grown and analyzed, researchgate.net the application of PXRD would be essential for quality control and structural analysis of this compound when deposited as a thin film for applications in areas like electronics or sensors. wayne.eduangstrom-advanced.com

Electron Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy)

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a critical technique for the morphological characterization of crystalline materials, providing detailed high-resolution images of the surface topography. While specific SEM studies on this compound are not extensively documented, research on the parent compound, anthracene, and its derivatives provides significant insight into the application of this technique.

In the context of 2-aminoanthracene, SEM has been employed to examine its effect as an additive in photoresist materials for electron beam lithography. acs.org These investigations revealed that the introduction of 2-aminoanthracene can improve the quality and reduce the line-edge roughness of lithographic patterns. acs.org SEM images confirmed that the additive helps to optimize the pattern outline. acs.org Furthermore, studies on thin films of 2-aminoanthracene have used SEM to check surface characteristics, such as RMS-roughness and the influence of grain boundaries. researchgate.net

Detailed morphological studies on fabricated anthracene-based nanostructures also highlight the capabilities of SEM. These analyses have identified various morphological forms, including straight fibers, thick rod-like structures, and well-aligned fibers arranged in comb-like or flower-like patterns. cambridge.org The diameters of these structures can range from 200 nanometers to 1 micrometer, with lengths extending into the micron scale. cambridge.org It is noted from SEM images that it can be challenging to distinguish between hollow tubes and solid fibers without complementary techniques. cambridge.org

Research on milled anthracene microparticles further details the morphological features that can be characterized by SEM. tandfonline.com The uncoated particles are described as being somewhat ill-defined in size and morphology, with evidence of an unusual perforated and porous surface. tandfonline.com When these microparticles are coated, SEM imaging can characterize the uniformity and morphology of the coating layer. tandfonline.com

Table 1: Summary of Morphological Features of Anthracene-Based Materials Observed by SEM

| Material | Observed Morphological Features | Research Context |

| Anthracene Single Crystals | Well-faceted morphology, uniform size, surface defects, varied shapes depending on solvent. researchgate.netresearchgate.net | Crystal growth and characterization. researchgate.netresearchgate.net |

| 2-Aminoanthracene Additive | Improved pattern quality, reduced line-edge roughness. acs.org | Electron beam lithography photoresist. acs.org |

| 2-Aminoanthracene Thin Films | Characterization of RMS-roughness and grain boundaries. researchgate.net | Photodetector applications. researchgate.net |

| Anthracene-based Nanostructures | 1D nano/microstructures, straight fibers, thick rods, comb-like and flower-like arrangements. cambridge.org | Fabrication and characterization of nanostructures. cambridge.org |

| Milled Anthracene Microparticles | Ill-defined size and morphology, perforated and porous surface. tandfonline.com | Characterization of synthetic cosmic dust mimics. tandfonline.com |

Computational Chemistry and Theoretical Studies on Anthracen 2 Aminium

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the properties of molecular systems. For Anthracen-2-aminium, these methods elucidate its geometry, electronic characteristics, and vibrational behavior at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for calculations on polycyclic aromatic hydrocarbons and their derivatives due to its balance of computational cost and accuracy. nasa.govlookchemmall.com Studies on related anthracene (B1667546) compounds have utilized DFT to determine structural characteristics, vibrational assignments, and intramolecular charge transfer properties. researchgate.netresearchgate.net

A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. github.io For this compound, this procedure involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized structure provides key parameters such as bond lengths and bond angles, which are essential for all subsequent property calculations. ajol.info Calculations on the parent anthracene molecule have been performed to determine its optimized structure, providing a reference for understanding the effects of substitution. researchgate.net The geometry is typically optimized using a functional like B3LYP combined with a basis set such as 6-31G(d,p). researchgate.netresearchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated) Note: These values are illustrative, based on typical DFT calculations for similar aromatic systems.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C2-N | ~1.47 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Length | C1-C2 | ~1.37 Å |

| Bond Angle | C1-C2-C3 | ~120.5° |

| Bond Angle | C1-C2-N | ~119.8° |

| Dihedral Angle | C3-C2-N-H | ~0.0° / 180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxibiology.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the protonated amino group (-NH3+) acts as a strong electron-withdrawing group. This is expected to significantly lower the energy of both the HOMO and LUMO compared to the neutral 2-aminoanthracene (B165279) molecule. The HOMO is typically localized over the anthracene π-system, while the LUMO is also distributed across the aromatic rings. The precise energy values and distributions are determined through DFT calculations. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated) Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -2.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the classic Lewis structure concept. uni-muenchen.defaccts.de This method is highly effective for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.eduresearchgate.net The stabilization energy E(2) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. researchgate.net In this compound, the primary feature would be the significant positive charge localized on the aminium group (-NH3+). NBO analysis would quantify the charge on each atom and reveal the extent of electron density delocalization from the aromatic ring's π-system towards the electron-deficient aminium group. rsc.org

Table 3: Representative Natural Population Analysis (NPA) Charges for this compound (Calculated) Note: Values are illustrative and show expected charge distribution.

| Atom/Group | Calculated Charge (e) |

|---|---|

| Nitrogen (N) | -0.85 |

| Hydrogen (on N) | +0.45 (each) |

| Aminium Group (-NH3) Total | +0.50 |

| Carbon (C2, attached to N) | +0.15 |

| Anthracene Ring System (Total) | +0.50 |

The Molecular Electrostatic Potential (MEP) is a real-space scalar field that provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated to predict how a molecule interacts with other charged species and is an effective descriptor for identifying sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map is typically colored to denote different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates areas of most positive potential (electron-poor, attractive to nucleophiles), and green represents regions of near-zero potential. nih.govwolfram.com For the this compound cation, the MEP map would prominently feature a strong region of positive potential (blue) centered on and around the -NH3+ group, reflecting its cationic nature and role as an electrophilic site. The π-cloud of the anthracene rings would exhibit a less positive or near-neutral potential. researcher.life

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic coordinates, which yields harmonic vibrational frequencies. csc.fi These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of a molecule. lookchemmall.com DFT calculations have been specifically used to determine the harmonic frequencies and intensities for 2-aminoanthracene and its positive ion (this compound). nasa.gov Such studies show that the addition of the amino group significantly affects the vibrational spectrum compared to unsubstituted anthracene. nasa.gov

Potential Energy Distribution (PED) analysis is then used to characterize the nature of the vibrational modes. PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode of vibration, allowing for an unambiguous assignment of the calculated frequencies to specific molecular motions. researchgate.netreed.edu

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound (Representative) Note: Based on general frequencies for amino-PAHs and data from analogous systems. nasa.gov

| Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |

|---|---|

| ~3300-3400 | N-H asymmetric & symmetric stretching |

| ~3050-3100 | Aromatic C-H stretching |

| ~1620 | NH3+ deformation (scissoring) |

| ~1400-1600 | Aromatic C=C ring stretching |

| ~1320 | C-N stretching |

| ~700-900 | Aromatic C-H out-of-plane bending |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.org It is an extension of Density Functional Theory (DFT), which is primarily a ground-state theory, and is formally justified by the Runge-Gross theorem. stackexchange.com TD-DFT is particularly valuable for predicting electronic absorption and emission spectra, offering a favorable balance between computational cost and accuracy for many molecular systems. ups-tlse.frresearchgate.net

For this compound, TD-DFT calculations can elucidate how the protonated amino group influences the electronic transitions of the anthracene core. These calculations predict vertical excitation energies, which correspond to the maxima in an absorption spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

Theoretical studies on similar anthracene derivatives demonstrate that TD-DFT can effectively model their photophysical properties. For instance, in anthracene-based azo dyes, TD-DFT calculations have been used to understand the electronic structure of both neutral and protonated species, revealing how protonation can significantly shift absorption features. rsc.org In fluorescent chemosensors based on anthracene, TD-DFT has been instrumental in explaining fluorescence quenching mechanisms, such as photoinduced electron transfer (PET), and in studying processes like excited-state proton transfer (ESPT). nih.gov The method can also be used to optimize the geometries of excited states, providing insights into the structural changes a molecule undergoes upon photoexcitation. nii.ac.jp

Table 1: Illustrative TD-DFT Calculation Results for this compound This table presents hypothetical TD-DFT data for the lowest-lying singlet excited states of this compound, calculated to simulate its electronic absorption spectrum.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.20 | 387 | 0.15 | HOMO -> LUMO |

| S2 | 3.45 | 359 | 0.08 | HOMO-1 -> LUMO |

| S3 | 4.77 | 260 | 1.20 | HOMO -> LUMO+1 |